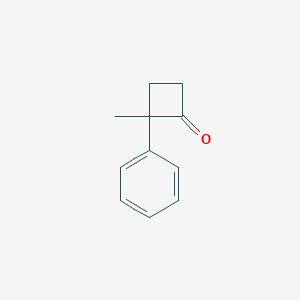

2-Methyl-2-phenylcyclobutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(8-7-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRGEDTAZCSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498101 | |

| Record name | 2-Methyl-2-phenylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75750-06-0 | |

| Record name | 2-Methyl-2-phenylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methyl 2 Phenylcyclobutan 1 One

Ring-Opening Pathways of the Cyclobutanone (B123998) Moiety

The strained C-C bonds of the cyclobutanone ring are susceptible to cleavage under various conditions, leading to the formation of linear carbon chains. The specific pathway and resulting products are highly dependent on the nature of the stimulus, be it thermal, photochemical, or catalytic.

Thermally and Photochemically Induced Ring Scission

The cleavage of the cyclobutanone ring can be initiated by the input of thermal or photochemical energy. These processes typically proceed through radical intermediates.

Thermally Induced Ring Scission:

Upon heating, 2-methyl-2-phenylcyclobutan-1-one can undergo homolytic cleavage of the C1-C2 bond, which is the weakest bond in the ring due to the substitution pattern. This cleavage results in the formation of a diradical intermediate. The stability of the potential radical at the C2 position, being a tertiary benzylic radical, favors the cleavage of the C1-C2 bond over the C1-C4 bond. Subsequent reactions of this diradical can lead to various products, including decarbonylation to form an alkene or rearrangement to a cyclopentanone (B42830). The specific outcome is often dependent on the reaction temperature and the presence of radical traps.

Photochemically Induced Ring Scission:

The photochemical behavior of ketones like this compound is often governed by the Norrish Type I reaction. wikipedia.orgyoutube.comslideshare.net This reaction involves the photochemical cleavage of the α-carbon-carbonyl carbon bond (α-scission) following excitation of the carbonyl group. wikipedia.org For this compound, there are two possible α-cleavage pathways: cleavage of the C1-C2 bond and cleavage of the C1-C4 bond.

The cleavage of the C1-C2 bond is generally favored due to the formation of a more stable tertiary benzylic radical at the C2 position. This cleavage results in an acyl radical and a tertiary benzylic radical. The resulting radical pair can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new carbon-centered radical. Recombination of the two radicals can lead to the formation of 1-phenylprop-1-ene.

Intramolecular Disproportionation: Abstraction of a proton from the alkyl radical by the acyl radical portion can form a ketene (B1206846) and an alkane.

Ring Expansion: Under certain conditions, intramolecular radical recombination can lead to the formation of a five-membered ring, resulting in a cyclopentanone derivative.

Nucleophilic and Electrophilic Ring Cleavage Mechanisms

The polarized nature of the carbonyl group in this compound makes it susceptible to attack by both nucleophiles and electrophiles, which can subsequently induce ring cleavage.

Nucleophilic Ring Cleavage:

Nucleophilic attack at the carbonyl carbon is a common reaction for ketones. In the case of cyclobutanones, this initial addition can be followed by a ring-opening reaction driven by the release of ring strain. The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion. For this compound, nucleophilic attack would be followed by cleavage of the C1-C2 bond to generate a stable benzylic carbanion. This intermediate would then be protonated upon workup to yield a γ-substituted ketone.

Electrophilic Ring Cleavage:

Electrophilic activation of the carbonyl oxygen, for instance by a Brønsted or Lewis acid, enhances the electrophilicity of the carbonyl carbon and can facilitate ring opening. In the presence of a strong acid, the carbonyl oxygen is protonated, which can be followed by cleavage of the C1-C2 bond. This cleavage is driven by the formation of a stable tertiary benzylic carbocation. The resulting carbocation can then be trapped by a nucleophile present in the reaction medium, leading to a variety of functionalized linear products.

Transition Metal-Catalyzed Deconstructive Transformations

Transition metal catalysts offer powerful methods for the selective cleavage and functionalization of the C-C bonds in cyclobutanol (B46151) derivatives, which are readily prepared from the corresponding cyclobutanones by reduction. These transformations often proceed under mild conditions with high efficiency and selectivity.

Palladium catalysts have been shown to effectively promote the cleavage of the C(sp³)-C(sp³) bond in cyclobutanol substrates. This process often proceeds via β-carbon elimination from a palladium alkoxide intermediate. For a substrate like 2-methyl-2-phenylcyclobutanol, this would involve the formation of a palladium(II) alkoxide, followed by cleavage of the C1-C2 bond to generate a γ-palladated ketone. This intermediate can then undergo further reactions, such as reductive elimination or transmetalation, to form a variety of products. A notable application of this reactivity is in formal [2+2]-retrocyclization reactions.

| Substrate | Catalyst | Ligand | Conditions | Product(s) | Yield (%) |

| 1-phenylcyclobutanol | Pd(OAc)₂ | JohnPhos | Toluene, 110 °C | Styrene, Acetophenone | 85 |

| 1-(4-methoxyphenyl)cyclobutanol | Pd(OAc)₂ | JohnPhos | Toluene, 110 °C | 4-methoxystyrene, 4-methoxyacetophenone | 78 |

| 1-(4-chlorophenyl)cyclobutanol | Pd(OAc)₂ | JohnPhos | Toluene, 110 °C | 4-chlorostyrene, 4-chloroacetophenone | 82 |

Manganese catalysts provide an efficient and cost-effective alternative for the ring-opening functionalization of cyclobutanols. These reactions typically proceed through a radical mechanism initiated by the oxidation of the cyclobutanol to a cyclobutoxy radical. This radical then undergoes β-scission to generate a γ-keto alkyl radical, which can be trapped by various reagents, including halogenating agents. For example, the manganese-catalyzed ring-opening chlorination of cyclobutanols provides a direct route to γ-chloro ketones. rsc.org

| Substrate | Catalyst | Reagent | Conditions | Product | Yield (%) |

| 1-phenylcyclobutanol | Mn(OAc)₂ | NaCl, Oxone | MeCN/H₂O, rt | 4-chloro-1-phenylbutan-1-one | 85 |

| 1-(p-tolyl)cyclobutanol | Mn(OAc)₂ | NaCl, Oxone | MeCN/H₂O, rt | 4-chloro-1-(p-tolyl)butan-1-one | 78 |

| 1-(4-chlorophenyl)cyclobutanol | Mn(OAc)₂ | NaCl, Oxone | MeCN/H₂O, rt | 4-chloro-1-(4-chlorophenyl)butan-1-one | 82 |

The ring strain of cyclobutanol derivatives can be harnessed for ring-opening polymerization (ROP) to produce novel polymer architectures. libretexts.org This process can be initiated by various catalysts, including those based on palladium. The polymerization of bifunctional cyclobutanol monomers, for instance, can lead to the formation of polyketones through a sequence of β-carbon elimination and C-C coupling steps. This methodology allows for the introduction of diverse functional groups into the polymer backbone, which is not readily achievable through traditional polyketone synthesis. nih.gov

| Monomer | Initiator/Catalyst | Conditions | Polymer | Mn ( g/mol ) | PDI |

| 4-(4-bromophenyl)-1-phenylcyclobutanol | Pd(dba)₂/PPh₃ | NaH, THF, 60 °C | Poly(1,4-phenylene-alt-4-oxobutyl-1-phenyl) | 12,500 | 1.5 |

| 4-(4-bromophenyl)-1-(4-methoxyphenyl)cyclobutanol | Pd(dba)₂/PPh₃ | NaH, THF, 60 °C | Poly(1,4-phenylene-alt-4-oxo-4-(4-methoxyphenyl)butyl) | 11,800 | 1.6 |

Ring-Expansion Reactions of this compound and Analogues

Ring-expansion reactions of cyclobutanones, including 2-aryl substituted derivatives, provide a valuable synthetic route to larger ring systems, which are prevalent in many natural products and biologically active molecules. These expansions are often driven by the release of ring strain inherent in the four-membered ring.

Baeyer-Villiger Oxidation Leading to Lactones from Cyclobutanones.wikipedia.orgresearchgate.net

The Baeyer-Villiger oxidation is a fundamental transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgorganic-chemistry.org This reaction typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgmdpi.com The mechanism involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity. Subsequent nucleophilic attack by the peroxyacid forms a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgrsc.org The rate-determining step is the migration of a substituent from the ketone to the adjacent oxygen of the peroxide, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org The migratory aptitude of the substituents plays a crucial role in the regioselectivity of the oxidation, with the group best able to stabilize a positive charge migrating preferentially. organic-chemistry.orgchemistrysteps.com

For 2-arylcyclobutanones, the Baeyer-Villiger oxidation can theoretically lead to two isomeric lactones. The "normal" lactone results from the migration of the more substituted carbon atom (the one bearing the aryl group), while the "abnormal" lactone arises from the migration of the less substituted carbon. The regioselectivity is influenced by both electronic and steric factors.

Asymmetric Baeyer-Villiger Oxidation of 2-Arylcyclobutanones.researchgate.netugent.be

The development of catalytic asymmetric Baeyer-Villiger oxidations has enabled the synthesis of chiral lactones from racemic or prochiral cyclobutanones. nih.govrsc.org This is often achieved through kinetic resolution, where one enantiomer of the racemic ketone reacts faster than the other, yielding an enantioenriched lactone and unreacted ketone. nih.gov

A notable example is the use of a Cu(II)/SPDO (spiro-bis(oxazoline)) complex as a catalyst. nih.govrsc.org This system has been shown to effectively catalyze the Baeyer-Villiger oxidation of 2-aryl-substituted cyclobutanones, producing γ-lactones with high enantioselectivities (up to 96% ee) and regioselectivities. nih.govrsc.org The reaction also leaves the unreacted ketone with excellent enantiomeric excess (up to 99% ee). nih.govrsc.org The choice of catalyst and reaction conditions can significantly influence both the enantioselectivity and the regioselectivity of the oxidation. rsc.orgacs.org For instance, the use of chiral N,N'-dioxide-Sc(III) complex catalysts has also proven effective for the enantioselective Baeyer-Villiger oxidation of various cyclic ketones, including cyclobutanone derivatives, affording optically active lactones in high yields and enantiomeric excesses. organic-chemistry.org

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Regioselectivity |

| Cu(II)/SPDO complex | 2-Arylcyclobutanones | γ-Lactone | Up to 96% | High (favoring normal lactone) |

| Chiral N,N'-dioxide-Sc(III) complex | Prochiral Cyclobutanones | γ-Lactone | Up to 95% | Not specified |

Wolff Rearrangement and Related Carbene-Mediated Expansions.acs.org

The Wolff rearrangement is a reaction of α-diazocarbonyl compounds to form ketenes, which can then be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org When applied to cyclic α-diazo ketones, this rearrangement can lead to ring-contracted products. chem-station.com However, related carbene-mediated reactions can also result in ring expansion. The Buchner ring expansion, for example, involves the formation of a carbene from ethyl diazoacetate, which then adds to an aromatic ring to form a cyclopropane (B1198618). wikipedia.org A subsequent electrocyclic reaction opens the cyclopropane to yield a seven-membered ring. wikipedia.org While not a direct rearrangement of the cyclobutanone itself, these carbene-mediated strategies highlight the versatility of carbene chemistry in modifying ring systems. Theoretical studies have also explored the ring expansion of cyclic alkylidenecarbenes, which can rearrange to form strained heterocyclic alkynes. nih.gov

1,2-Shift Rearrangements in Cyclobutanone Systems.organic-chemistry.orgnih.gov

1,2-shifts are a fundamental type of rearrangement reaction in organic chemistry where a substituent moves from one atom to an adjacent atom. wikipedia.org These shifts are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. chegg.comyoutube.com In cyclobutanone systems, 1,2-shifts can be involved in ring expansion reactions. For instance, the reaction of cyclobutanones with certain reagents can generate an intermediate that undergoes a 1,2-alkyl or 1,2-aryl shift, leading to a cyclopentanone derivative. ugent.be These rearrangements are a key feature in reactions like the pinacol (B44631) rearrangement and Wagner-Meerwein rearrangements. organic-chemistry.orgnih.gov The propensity for a particular group to migrate depends on its migratory aptitude, which is influenced by its ability to stabilize the developing positive charge at the migration origin. libretexts.org

Carbonyl Group Reactivity in this compound and Similar Ketones

The carbonyl group is the most reactive site in cyclobutanones, susceptible to attack by a wide range of nucleophiles. The reactivity of the carbonyl carbon is influenced by both steric and electronic factors. learncbse.in

Nucleophilic Addition Reactions.organic-chemistry.org

Nucleophilic addition is a characteristic reaction of ketones. youtube.com The carbonyl carbon, being electrophilic, is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. youtube.com In the case of this compound, the presence of a phenyl group and a methyl group at the α-position can introduce significant steric hindrance, potentially slowing down the rate of nucleophilic attack compared to less substituted cyclobutanones. learncbse.in

Common nucleophiles that add to ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH4, LiAlH4), and cyanide ions. youtube.com The stereochemical outcome of nucleophilic addition to chiral cyclobutanones can be influenced by the existing stereocenter, potentially leading to diastereomeric products. The development of catalytic asymmetric methods for the nucleophilic addition to ketones is an active area of research, aiming to control the stereochemistry of the newly formed stereocenter.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |

| Organometallic | Grignard reagent (R-MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Carbon-Carbon Bond Formation via Acylation of Oxime Ethers

The formation of carbon-carbon bonds through the acylation of oxime ethers represents a significant transformation in organic synthesis. Research into N-heterocyclic carbene (NHC) catalyzed C–C bond activation has shown that cyclobutanone-derived oxime ethers are particularly reactive substrates. acs.org In these reactions, the acyl group is typically removed from the ketone precursor and transferred to another molecule, while the remaining alkyl fragment undergoes further transformation. acs.org

Studies have demonstrated that cyclobutanone oxime ethers can serve as effective coupling partners in ring-opening acylation reactions. For instance, in reactions with aldehydes catalyzed by an NHC, cyclobutanone oxime ethers yielded the corresponding coupling products in good yields at room temperature. acs.org This reactivity is notably higher compared to analogous five- and six-membered ring systems. For example, while cyclopentanone oxime ethers required elevated temperatures to proceed, the corresponding cyclobutanone derivatives reacted efficiently at ambient temperature. acs.org

The general trend for this organocatalyzed ring-opening acylation shows a decrease in favorability as the ring size increases from four to six carbons. acs.org This highlights the enhanced reactivity of the strained four-membered ring system in this compound.

Table 1: Comparative Reactivity of Cyclic Ketone Oxime Ethers in NHC-Catalyzed Ring-Opening Acylation

| Ring Size | Substrate | Temperature | Yield (%) |

| 4 | Cyclobutanone Oxime Ether | Room Temp | 82 |

| 5 | Cyclopentanone Oxime Ether | 80 °C | - |

| 6 | Cyclohexanone Oxime Ether | 80 °C | 54 |

Data sourced from a study on NHC-Catalyzed C–C Bond Activation. acs.org

However, the substitution pattern on the cyclobutane (B1203170) ring is critical. An attempt to achieve a ring-opening benzoylation to construct a quaternary stereocenter using 2-methyl-2-phenylcyclopentan-1-one-derived oxime ether, a close structural analog to the title compound, was unsuccessful. acs.org This outcome suggests that the presence of a quaternary center adjacent to the carbonyl group, as in this compound, introduces significant steric hindrance that can impede or prevent the desired acylation reaction under these specific catalytic conditions. acs.org

Influence of Steric and Electronic Factors on Cyclobutanone Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of inherent ring strain, steric hindrance, and the electronic nature of its substituents. The cyclobutane ring itself possesses significant angle strain, making it less stable than its open-chain or larger-ring counterparts and predisposing it to ring-opening reactions. researchgate.net

Steric Factors:

The presence of two substituents at the C2 position creates a sterically congested quaternary carbon center adjacent to the carbonyl group.

Steric Hindrance: The methyl and phenyl groups physically obstruct the approach of reagents to the carbonyl carbon and the α-protons. This steric bulk is a dominant factor in its reactivity profile. As noted in the context of oxime ether acylation, the analogous 2-methyl-2-phenylcyclopentan-1-one failed to react where less substituted rings were successful, a result attributed to steric hindrance. acs.org This suggests that nucleophilic attack at the carbonyl or reactions involving the enolate will be significantly influenced by the steric environment.

Regioselectivity: In reactions such as bromination, the substitution pattern dramatically influences the outcome. For unsymmetrical ketones, bromination typically occurs at the more substituted carbon. asianpubs.org However, the quaternary nature of the C2 carbon in this compound prevents α-bromination at this position. Any enolization and subsequent reaction must occur at the less substituted C4 position.

Electronic Factors:

The phenyl group at the C2 position exerts a notable electronic influence on the molecule.

Inductive and Resonance Effects: The phenyl group is electron-withdrawing through its inductive effect, which can increase the acidity of the α-protons at the C4 position. It can also stabilize adjacent intermediates through resonance, although this effect is less direct for the C4 position.

Stabilization of Intermediates: In reactions that proceed via radical or carbocationic intermediates formed upon ring opening, the phenyl group can provide significant resonance stabilization. For example, in oxidative ring-opening reactions of related cyclobutanol substrates, the resulting γ-carbonyl radical species are key intermediates whose stability influences the reaction course. researchgate.net The phenyl group in this compound would be expected to stabilize such an intermediate, potentially favoring ring-opening pathways over other transformations.

The interplay of these factors is complex. While the ring strain makes the molecule highly reactive in principle, the steric hindrance imposed by the C2 substituents can render it unreactive under certain conditions or direct reactions to the less hindered C4 position, thereby controlling the regioselectivity of its transformations. acs.orgasianpubs.org

Advanced Spectroscopic and Computational Approaches in 2 Methyl 2 Phenylcyclobutan 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

The phenyl group protons would typically appear as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methyl group protons, being attached to a quaternary carbon, would likely present as a singlet. The methylene (B1212753) protons of the cyclobutane (B1203170) ring at the C3 and C4 positions would be diastereotopic and are expected to show complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The relative positions of these protons (cis or trans to the phenyl group) would significantly influence their chemical shifts, providing key information for configurational analysis.

Expected ¹H NMR Chemical Shifts for 2-Methyl-2-phenylcyclobutan-1-one

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | ~ 7.2 - 7.5 | Multiplet |

| Methylene-H (C3, C4) | Variable | Multiplets |

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not prominently documented. However, based on its structure, a predicted ¹³C NMR spectrum would exhibit distinct signals for each carbon atom in a unique chemical environment.

The carbonyl carbon (C1) is expected to resonate at the most downfield position, typically in the range of 200-220 ppm. The quaternary carbon (C2) bearing the phenyl and methyl groups would also have a characteristic downfield shift. The carbons of the phenyl group would appear in the aromatic region (around 125-145 ppm), with the ipso-carbon showing a different shift compared to the ortho-, meta-, and para-carbons. The methylene carbons of the cyclobutane ring (C3 and C4) and the methyl carbon would resonate at higher field positions.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (C1) | ~ 200 - 220 |

| C-phenyl/C-methyl (C2) | Downfield |

| Phenyl-C | ~ 125 - 145 |

| Methylene-C (C3, C4) | Upfield |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent and characteristic absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the cyclobutanone (B123998) ring. This peak is typically strong and sharp, appearing in the region of 1780-1800 cm⁻¹, a higher frequency than for acyclic ketones due to ring strain.

Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

|---|---|

| C=O (Cyclobutanone) | ~ 1780 - 1800 |

| Aromatic C-H | ~ 3000 - 3100 |

| Aliphatic C-H | ~ 2850 - 3000 |

X-Ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction would be invaluable for unambiguously assigning the relative and absolute configuration of the stereocenter at the C2 position.

A search of crystallographic databases did not yield a published crystal structure for this compound. However, if a suitable single crystal could be obtained, this technique would provide a detailed map of atomic positions, confirming the puckering of the cyclobutane ring and the spatial arrangement of the methyl and phenyl substituents relative to each other and to the carbonyl group. This information is crucial for understanding the molecule's physical and chemical properties.

Computational Chemistry for Mechanistic Predictions and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies by providing insights into molecular properties, reaction mechanisms, and transition states that are often difficult to probe experimentally.

In the absence of extensive experimental data, DFT calculations can be employed to predict the spectroscopic properties (NMR and IR) of this compound, which can then be compared with any future experimental findings for validation.

Furthermore, DFT is particularly useful for studying the reaction mechanisms for the synthesis of this compound. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a plausible route to synthesize cyclobutanone derivatives. DFT calculations can be used to model the transition states and intermediates of the reaction between an appropriate ketene (B1206846) and α-methylstyrene to form this compound. Such studies can elucidate the stereochemical outcome of the reaction by comparing the energies of different diastereomeric transition states, thus predicting the most likely product. These computational models can also help in understanding the regioselectivity and the influence of substituents on the reaction pathway.

Modeling Steric and Electronic Effects in Cyclobutanone Transformations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the steric and electronic influences on the reactivity of this compound. The primary photochemical transformation for cyclobutanones is the Norrish Type I reaction, which involves the cleavage of one of the α-carbon-carbonyl carbon bonds. wikipedia.org In the case of this compound, there are two possible bonds that can break, leading to different diradical intermediates.

Theoretical models can predict which of these bonds is more likely to cleave by calculating the activation energies for each pathway. The stability of the resulting radical intermediates is a key determinant. The phenyl group, with its ability to delocalize the radical through resonance, and the methyl group, an electron-donating group, both play significant roles in stabilizing an adjacent radical center. Computational models can precisely quantify these stabilizing effects.

The steric hindrance introduced by the bulky phenyl group and the methyl group also influences the preferred reaction pathway. DFT calculations can model the transition state geometries for bond cleavage, providing insights into how steric strain is relieved or exacerbated during the reaction. For instance, the cleavage that leads to a more sterically relaxed transition state is generally favored.

Furthermore, these computational models can explore the subsequent reactions of the initially formed diradical. These include decarbonylation (loss of carbon monoxide), ring closure to form other products, or intramolecular hydrogen abstraction. The relative energies of the transition states for these subsequent steps can be calculated to predict product distributions.

Table 1: Calculated Relative Energies for Key Intermediates and Transition States in the Photolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| GS | Ground State | 0.0 |

| TS1 | Transition State for C1-C2 Cleavage | Data not available in search results |

| TS2 | Transition State for C1-C4 Cleavage | Data not available in search results |

| DR1 | Diradical from C1-C2 Cleavage | Data not available in search results |

| DR2 | Diradical from C1-C4 Cleavage | Data not available in search results |

| TS_decarb | Transition State for Decarbonylation | Data not available in search results |

Correlation of Computed Data with Experimental Observations

A critical aspect of computational chemistry is the validation of its predictions against experimental results. For this compound, this involves comparing calculated data with spectroscopic measurements and product analysis from photochemical experiments.

For instance, the calculated vibrational frequencies (infrared and Raman spectra) for the ground state of the molecule can be compared with experimentally recorded spectra. A good correlation between the calculated and experimental spectra provides confidence in the computational model and the optimized geometry of the molecule. Similarly, calculated NMR chemical shifts for the ¹H and ¹³C nuclei can be benchmarked against experimental NMR data.

In the context of its transformations, computational models can predict the ratios of different photoproducts based on the calculated energy barriers of the competing reaction pathways. These predicted product ratios can then be compared with the actual product distribution determined experimentally through techniques like gas chromatography-mass spectrometry (GC-MS) of the irradiated sample. Discrepancies between the predicted and experimental outcomes can lead to refinement of the theoretical model, for example, by considering the role of the solvent or the dynamics of the excited state.

The study of related substituted cyclobutanones has shown that DFT calculations can successfully predict the regioselectivity of the ring opening, which is heavily influenced by the nature of the substituents on the ring. These studies provide a framework for what would be expected in a detailed computational analysis of this compound.

Table 2: Comparison of Computed and Experimental Spectroscopic Data for a Structurally Related Cyclobutane Derivative

| Parameter | Computational (DFT) | Experimental |

| ¹H NMR (ppm) | ||

| Aromatic-H | Data not available | Data not available |

| Methyl-H | Data not available | Data not available |

| Cyclobutyl-H | Data not available | Data not available |

| ¹³C NMR (ppm) | ||

| Carbonyl-C | Data not available | Data not available |

| Quaternary-C | Data not available | Data not available |

| Aromatic-C | Data not available | Data not- available |

| Methyl-C | Data not available | Data not available |

| Cyclobutyl-C | Data not available | Data not available |

| IR (cm⁻¹) | ||

| C=O Stretch | Data not available | Data not available |

The synergy between advanced spectroscopic techniques and computational modeling is crucial for a comprehensive understanding of the structure and reactivity of complex molecules like this compound. While general principles can be inferred from studies on related compounds, a dedicated computational and experimental investigation of this specific molecule would provide more precise insights into the delicate balance of steric and electronic effects governing its chemical transformations.

Strategic Applications of 2 Methyl 2 Phenylcyclobutan 1 One and Cyclobutanone Scaffolds in Sophisticated Organic Synthesis

Building Blocks for Complex Molecular Architectures

Cyclobutanone (B123998) derivatives, including 2-methyl-2-phenylcyclobutan-1-one, serve as pivotal starting materials for constructing sophisticated molecular structures. The four-membered ring can be strategically cleaved or rearranged to generate a variety of other cyclic and acyclic systems, often with a high degree of stereocontrol.

Synthesis of Natural Product Analogs and Complex Cyclic Structures

The cyclobutane (B1203170) motif is present in a number of biologically active natural products. rsc.org Consequently, synthetic strategies employing cyclobutanone scaffolds are instrumental in accessing these molecules and their analogs for structure-activity relationship studies. For instance, the development of methods for the synthesis of complex natural products bearing strained cyclobutane subunits highlights the importance of these building blocks. rsc.org These strategies often involve the creation of the four-membered ring as a key structural element.

Furthermore, cyclobutanones are precursors to other complex cyclic structures. Ring expansion reactions, driven by the release of ring strain, are a powerful tool for converting cyclobutanones into larger rings, such as cyclopentanones and γ-lactams. d-nb.infonih.govnih.gov This approach has been successfully applied to the synthesis of various natural product analogs and other intricate cyclic molecules. The ability to introduce substituents with defined stereochemistry on the cyclobutanone ring allows for the synthesis of enantiomerically enriched products.

The synthesis of trifluoromethyl-cyclobutane analogues of bioactive compounds has also been explored, demonstrating the utility of cyclobutane scaffolds in medicinal chemistry for creating novel analogues of existing drugs. acs.orgnih.gov

Construction of Fused and Bridged Ring Systems

Cyclobutanones are highly effective precursors for the construction of more complex polycyclic systems, including fused and bridged rings. nih.govacs.orgnih.gov These structural motifs are prevalent in a wide array of natural products and pharmacologically active compounds.

One powerful strategy involves transition-metal-catalyzed "cut-and-sew" reactions. nih.govacs.org This approach utilizes the C–C bond activation of cyclobutanones to generate reactive metallacycle intermediates. These intermediates can then undergo intramolecular reactions with tethered unsaturated moieties, such as alkenes or alkynes, to form fused or bridged ring systems. nih.govacs.org For example, rhodium-catalyzed reactions of cyclobutanones bearing α- or β-tethered unsaturation have been shown to produce a variety of bicyclic structures. nih.govacs.org

Intramolecular Michael-type reactions of in situ-generated vinylnitroso compounds derived from cyclobutanone precursors have also been employed to construct bridged carbobicyclic compounds, including [3.2.1], [2.2.2], and [2.2.1] systems. nih.gov

The nomenclature of these complex ring systems follows specific IUPAC rules, which are essential for unambiguously describing their three-dimensional structures. youtube.comyoutube.com

Intermediates in the Formation of Densely Functionalized Molecules

The reactivity of the cyclobutanone core, particularly at the α-position and the carbonyl group, allows for its use as an intermediate in the synthesis of molecules with a high density of functional groups.

Alpha-Alkylation of Cyclobutanones

The α-carbon of cyclobutanones can be readily deprotonated to form an enolate, which can then be reacted with various electrophiles in α-alkylation reactions. rsc.org This allows for the introduction of a wide range of substituents at this position, further increasing the molecular complexity. The use of flow chemistry has been shown to be an efficient method for conducting the α-alkylation of ketones, including those with a cyclobutanone core. rsc.org This methodology offers advantages in terms of reaction time and control.

Precursors for Functionalized Ketones and Alcohols

Cyclobutanones can be transformed into a variety of other functionalized molecules. For example, ring-opening reactions of cyclobutanols, which can be derived from the corresponding cyclobutanones, provide access to β-functionalized ketones. nih.gov This transformation can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of various nucleophiles. nih.gov

Furthermore, palladium-catalyzed C–C bond cleavage of cyclobutanols offers a pathway to linear ketones. nih.gov The benzoyl moiety of aryl cyclobutyl ketones can be converted into other functional groups such as amides and esters through rearrangements like the Beckmann and Baeyer-Villiger reactions. nih.gov This versatility makes cyclobutanones valuable precursors for a diverse array of functionalized molecules.

Desymmetrization of Prochiral Cyclobutanones in Enantioselective Synthesis

The desymmetrization of prochiral cyclobutanones represents a sophisticated strategy for the synthesis of chiral molecules. d-nb.infonih.govnih.govacs.orgresearchgate.net In this approach, a symmetrically substituted cyclobutanone is reacted with a chiral reagent or catalyst to selectively produce one of two possible enantiomers. This method is particularly powerful for creating stereocenters, including all-carbon quaternary centers, with high enantioselectivity. d-nb.infonih.govnih.gov

A notable example is the asymmetric nitrogen-based ring expansion of prochiral cyclobutanones to generate chiral γ-lactams. d-nb.infonih.govnih.gov This transformation can be induced by a chiral amine, leading to the formation of optically pure lactams which are important structural motifs in many drug molecules. d-nb.infonih.govnih.gov

Palladium-catalyzed enantioselective ring-opening/cross-coupling reactions of prochiral cyclobutanones with aryl halides have also been developed. researchgate.net This method provides access to chiral indanones bearing C3-quaternary stereocenters. researchgate.net Similarly, chiral phosphoric acid-catalyzed condensation of 2,2-disubstituted cyclobutane-1,3-diones with primary amines offers an efficient route to cyclobutanes containing quaternary carbon centers with high enantioselectivity. acs.org

These desymmetrization strategies highlight the utility of cyclobutanone scaffolds in modern asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules from simple, achiral precursors.

Precursors for Diverse Chemical Libraries and Analogue Development

The strategic use of unique and sterically defined scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the cyclobutane motif has emerged as a valuable three-dimensional (3D) building block, offering a rigid framework that can lead to improved pharmacological properties compared to more flexible aliphatic linkers. nih.govuniv.kiev.ua Specifically, substituted cyclobutanones like this compound serve as highly versatile precursors for the generation of diverse chemical libraries and for the development of novel analogues of existing bioactive compounds. Their inherent ring strain and the presence of multiple functionalization points allow for a wide range of chemical transformations, leading to a rich diversity of molecular architectures. researchgate.netuniv.kiev.ua

The quaternary center in this compound, bearing both a methyl and a phenyl group, introduces a fixed three-dimensional arrangement that can be exploited to control the orientation of substituents in the resulting library members. This defined stereochemistry is crucial for probing the specific interactions within a biological target. The phenyl group can engage in aromatic interactions, while the methyl group can influence steric hindrance and solubility. The ketone functionality is a versatile handle for a plethora of chemical reactions, making this compound an ideal starting point for diversity-oriented synthesis.

The development of chemical libraries from cyclobutanone scaffolds is a testament to their synthetic utility. For instance, libraries of 3D cyclobutane fragments have been successfully synthesized from 3-azido-cyclobutanone intermediates, yielding a variety of amines, amides, and sulfonamides. nih.govorgsyn.org This precedent highlights the potential of this compound to serve as a similar precursor, with the phenyl and methyl groups offering additional vectors for diversity.

Diversification Strategies for the this compound Scaffold

The chemical reactivity of the ketone and the cyclobutane ring itself provides multiple avenues for generating a library of diverse analogues. Key transformations include modifications of the carbonyl group, functionalization of the cyclobutane ring, and ring-expansion or rearrangement reactions.

Reactions at the Carbonyl Group

The ketone functionality is a prime site for introducing molecular diversity. A variety of standard ketone reactions can be employed to generate a wide array of derivatives.

| Reaction Type | Reagents | Resulting Functional Group | Potential for Diversity |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Creation of a new stereocenter; further functionalization of the hydroxyl group. |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Introduction of a wide variety of R groups (alkyl, aryl, etc.). |

| Wittig Reaction | Ph₃P=CHR | Alkene | Introduction of exocyclic double bonds with various substituents. |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine | Incorporation of diverse amine functionalities. |

These reactions allow for the straightforward introduction of a wide range of chemical appendages, each contributing to the structural and functional diversity of the resulting library. The reduction of the ketone, for instance, yields 2-methyl-1-phenylcyclobutan-1-ol, a secondary alcohol with a new chiral center that can be further derivatized.

Ring Expansion and Rearrangement Reactions

The inherent strain in the cyclobutane ring can be harnessed to drive ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems. ugent.be These transformations significantly increase the scaffold diversity of a chemical library.

| Reaction Type | Conditions/Reagents | Resulting Scaffold | Key Features |

| Tiffeneau-Demjanov Rearrangement | TMSCN, LiAlH₄, then NaNO₂, H⁺ | 2-Methyl-2-phenylcyclopentanone | Regioselective one-carbon ring expansion to a cyclopentanone (B42830) derivative. |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone (butyrolactone derivative) | Insertion of an oxygen atom adjacent to the carbonyl group, forming a five-membered lactone. |

| Photochemical Norrish Type I Cleavage | UV light | Acyclic biradical intermediates | Can lead to a variety of rearranged products, including unsaturated aldehydes and ketenes. |

The ring expansion to a cyclopentanone derivative, for example, transforms the initial scaffold into a different, yet related, core structure, which can then be further functionalized. nih.gov This strategy allows for the exploration of a broader chemical space around the initial pharmacophore.

Functionalization of the Cyclobutane Ring

While the positions bearing the methyl and phenyl groups are fixed, the other two carbons of the cyclobutane ring can be functionalized, although this can be more challenging. Reactions such as alpha-halogenation followed by elimination or substitution can introduce further diversity.

The versatility of this compound and related cyclobutanone scaffolds makes them powerful tools in sophisticated organic synthesis. Their ability to serve as precursors for diverse chemical libraries enables the rapid generation of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The three-dimensional nature of the cyclobutane ring, combined with the multiple avenues for chemical diversification, ensures that these scaffolds will continue to be of significant interest to medicinal chemists.

Emerging Trends and Future Research Directions in 2 Methyl 2 Phenylcyclobutan 1 One Chemistry

Development of More Sustainable and Efficient Synthetic Routes with Enhanced Selectivity

The traditional synthesis of cyclobutanones, often relying on [2+2] cycloadditions of ketenes with olefins, is being re-evaluated in the context of green chemistry principles. researchgate.net Future research is increasingly directed towards developing more sustainable and efficient synthetic methodologies that minimize waste, reduce energy consumption, and enhance selectivity.

One promising avenue is the exploration of photocatalysis and electrochemistry to drive the formation of the cyclobutane (B1203170) ring. These methods can often be performed under milder reaction conditions and may offer unique selectivity profiles compared to traditional thermal methods. baranlab.org For instance, the use of visible-light-absorbing photosensitizers could enable the [2+2] cycloaddition under ambient temperature, reducing the energy input and potential for side reactions.

Furthermore, the development of organocatalytic methods for the synthesis of functionalized cyclobutanones is a rapidly advancing area. nih.gov Organocatalysts, being metal-free and often derived from natural sources, present a more sustainable alternative to traditional metal-based catalysts. Research in this area is focused on designing new chiral organocatalysts that can control the stereochemistry of the cyclobutanone (B123998) products with high enantioselectivity, a crucial aspect for the synthesis of bioactive molecules. nih.gov

Below is a table summarizing potential areas for improvement in the synthesis of 2-Methyl-2-phenylcyclobutan-1-one:

| Synthetic Strategy | Current Limitations | Future Research Focus | Potential Advantages |

| Thermal [2+2] Cycloaddition | High temperatures, potential for side reactions, moderate selectivity. | Development of milder reaction conditions using microwave irradiation or flow chemistry. | Reduced energy consumption, improved reaction control, and potentially higher yields. |

| Photochemical [2+2] Cycloaddition | Use of high-energy UV light, potential for photodecomposition of products. | Utilization of visible-light photosensitizers and development of novel photoreactors. | Increased energy efficiency, enhanced selectivity, and broader substrate scope. |

| Organocatalytic Cyclization | Limited substrate scope, catalyst loading can be high. | Design of more active and selective chiral organocatalysts, exploration of new reaction pathways. | Metal-free synthesis, high enantioselectivity, and access to novel cyclobutanone derivatives. |

| Electrochemical Synthesis | Limited examples for cyclobutanone formation, potential for electrode fouling. | Investigation of new electrode materials and electrolyte systems, mechanistic studies. | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction potential. |

Exploration of Novel Catalytic Systems for Cyclobutanone Transformations

The reactivity of the strained four-membered ring in this compound makes it an ideal substrate for a variety of catalytic transformations. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to unlock new reaction pathways and provide access to a wider range of molecular scaffolds.

Transition metal catalysis will continue to play a pivotal role in this area. For example, palladium- or rhodium-catalyzed ring-opening and ring-expansion reactions of cyclobutanones are powerful methods for the synthesis of larger ring systems and functionalized acyclic compounds. The development of new ligand frameworks will be crucial for controlling the regioselectivity and stereoselectivity of these transformations.

Furthermore, the application of biocatalysis in cyclobutanone chemistry is a largely untapped area with immense potential. Enzymes, with their exquisite selectivity and ability to operate under mild conditions, could be employed for the asymmetric reduction of the ketone functionality or for the stereoselective functionalization of the cyclobutane ring. Directed evolution and protein engineering techniques could be used to tailor enzymes for specific transformations involving this compound.

A summary of emerging catalytic approaches is presented in the table below:

| Catalytic System | Transformation | Potential Products | Key Research Directions |

| Transition Metal Catalysis (e.g., Pd, Rh, Ni) | Ring-opening, ring-expansion, cross-coupling. | Medium-sized rings, functionalized linear ketones, spirocycles. | Ligand design for enhanced selectivity, exploration of new metal catalysts, mechanistic investigations. |

| Organocatalysis | Aldol (B89426) reactions, Michael additions, α-functionalization. | Chiral aldol adducts, functionalized cyclobutanones. | Development of novel chiral organocatalysts, expansion of reaction scope. nih.gov |

| Biocatalysis | Asymmetric reduction, hydroxylation, Baeyer-Villiger oxidation. | Chiral cyclobutanols, lactones, functionalized cyclobutanones. | Enzyme screening and engineering, development of chemoenzymatic cascades. |

| Photocatalysis | Ring-opening, C-H functionalization. | Radical intermediates for further reactions, functionalized cyclobutanes. | Discovery of new photoredox catalysts, combination with other catalytic methods. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, and the chemistry of this compound will be no exception. These computational tools can accelerate the discovery of new reactions and optimize existing processes by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers. beilstein-journals.orgnih.gov

One key application of ML will be in the prediction of reaction outcomes. By training algorithms on large databases of known reactions, it will be possible to predict the products, yields, and selectivity of new transformations involving this compound under various conditions. rsc.orgyoutube.com This predictive power will enable chemists to design more efficient synthetic routes and avoid unnecessary experimentation.

Furthermore, AI can be employed in the de novo design of novel catalysts for specific transformations. youtube.com By understanding the relationship between catalyst structure and activity, AI algorithms can propose new ligand or catalyst structures that are optimized for a particular reaction. This approach has the potential to significantly shorten the catalyst development cycle. The use of quantum dynamics simulations is also becoming a standard tool for simulating photo-excited molecular systems. cosmosproject.co.uk

The impact of computational tools on the future of cyclobutanone chemistry is highlighted below:

| Computational Tool | Application | Expected Outcome | Challenges |

| Machine Learning | Prediction of reaction outcomes, optimization of reaction conditions. | Increased efficiency in synthetic route design, higher yields and selectivity. | Requirement for large, high-quality datasets, model interpretability. beilstein-journals.orgnih.gov |

| Artificial Intelligence | De novo catalyst design, retrosynthetic analysis. | Discovery of novel and highly efficient catalysts, identification of new synthetic pathways. | Integration with experimental validation, development of robust algorithms. youtube.com |

| Quantum Mechanics | Mechanistic studies, prediction of reactivity and selectivity. | Deeper understanding of reaction mechanisms, rationalization of experimental observations. | Computational cost for complex systems, accuracy of theoretical models. cosmosproject.co.ukaip.orgbarbatti.org |

| High-Throughput Experimentation | Rapid screening of reaction conditions and catalysts. | Accelerated discovery of optimal reaction parameters and novel catalysts. | Miniaturization of experiments, development of rapid analytical techniques. |

Expanding the Scope of Cyclobutanone Derivatives in Specialized Chemical Synthesis

The unique structural and reactive properties of this compound and its derivatives make them valuable building blocks for the synthesis of complex and specialized molecules. liskonchem.com Future research will focus on expanding their applications in areas such as natural product synthesis, medicinal chemistry, and materials science.

The strained four-membered ring of cyclobutanones can serve as a linchpin in the synthesis of intricate polycyclic natural products. baranlab.org Ring-opening and ring-rearrangement reactions can be used to construct larger ring systems with precise stereochemical control. The development of new synthetic methodologies that leverage the reactivity of this compound will open up new avenues for the total synthesis of challenging molecular targets.

In medicinal chemistry, cyclobutane-containing molecules have shown a wide range of biological activities. liskonchem.com The rigid framework of the cyclobutane ring can be used to constrain the conformation of a molecule, leading to enhanced binding affinity and selectivity for a particular biological target. The synthesis of novel this compound derivatives will provide a platform for the discovery of new drug candidates.

The potential applications of this compound derivatives are summarized in the following table:

| Application Area | Role of Cyclobutanone Derivative | Examples of Target Molecules | Future Research Directions |

| Natural Product Synthesis | Key building block for complex architectures. | Terpenoids, alkaloids, polyketides. | Development of novel cascade reactions, application in diversity-oriented synthesis. nih.gov |

| Medicinal Chemistry | Scaffold for the design of bioactive molecules. | Enzyme inhibitors, receptor antagonists, antiviral agents. liskonchem.com | Synthesis of compound libraries, structure-activity relationship studies. |

| Materials Science | Monomer for the synthesis of novel polymers. | Polymers with unique thermal or optical properties. | Development of controlled polymerization methods, investigation of material properties. |

| Agrochemicals | Core structure for the development of new pesticides and herbicides. | Insecticides, fungicides, herbicides with novel modes of action. | Synthesis and screening of new derivatives for biological activity. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.